molecular formula C16H15FN2O5 B124317 n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide CAS No. 247568-67-8

n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

Cat. No. B124317
M. Wt: 334.3 g/mol
InChI Key: CJAKIEOOMLAGMN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl group suggests aromaticity, and the various substituents (methoxy, fluoro, nitro, and amide groups) would have a significant impact on the compound’s overall structure and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution. The amide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the amide and nitro groups could increase its solubility in polar solvents .

Scientific Research Applications

  • Synthesis and Characterization : The compound has been involved in studies focusing on its synthesis and characterization. For example, Xu, Xu, and Zhu (2013) described the synthesis of related compounds, demonstrating the broader interest in the chemical synthesis of fluoro-nitrobenzamide derivatives (Defeng Xu, Xingzhu Xu, Zhiling Zhu, 2013).

  • Use in Drug Design and Development : Research has explored its use in developing novel pharmaceutical agents. For instance, the study of new anticonvulsants among derivatives of thiadiazole, which are structurally related to "n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide," has shown promise for future drug development (I. Sych, N. Bevz, I. Sych, Maryna V Rakhimova, V. Yaremenko, L. Perekhoda, 2018).

  • Molecular Studies and Drug Activation : Molecular studies have examined how certain derivatives can be activated under specific conditions, such as hypoxia, to target cancer cells. This is particularly relevant for designing targeted cancer therapies (B. Palmer, P. V. van Zijl, W. Denny, W. Wilson, 1995).

  • Photochemistry and Photoregulation : Some studies have looked into the photochemical aspects of similar compounds. For example, Agasti et al. (2009) investigated the use of gold nanoparticles for photoregulated release of caged anticancer drugs, highlighting the potential for controlled drug delivery systems (Sarit S. Agasti, A. Chompoosor, C. You, P. Ghosh, Chaekyu Kim, V. Rotello, 2009).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its potential biological activity, and optimizing its synthesis .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-fluoro-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O5/c1-23-14-6-3-10(7-15(14)24-2)9-18-16(20)12-8-11(19(21)22)4-5-13(12)17/h3-8H,9H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAKIEOOMLAGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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